The presence of the hydroxy and amine groups in the molecule suggests it might possess antioxidant properties. Some studies on the parent compound, 6-Hydroxy-2,4,5-triaminopyrimidine, have shown antioxidant activity similar to tetrahydrofuran (THF) [Source: Santa Cruz Biotechnology ()]. Further research is needed to determine the specific antioxidant capacity and potential applications of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate.
PubChem identifies 6-Hydroxy-2,4,5-triaminopyrimidine as a chromophore [Source: PubChem, National Institutes of Health ()]. Chromophores are molecules that absorb light at specific wavelengths. This property could be useful in various scientific research applications, such as developing fluorescent probes or studying light-based reactions.
The molecule's structure suggests potential applications in organic synthesis. The amine and hydroxy groups could participate in various chemical reactions, making it a possible building block for more complex molecules or a reactant in specific synthetic processes. However, more research is required to understand its reactivity and synthetic utility.
6-Hydroxy-2,4,5-triaminopyrimidine sulfate is a chemical compound with the empirical formula C₄H₇N₅O₄S and a molecular weight of approximately 221.19 g/mol. This compound is characterized by a pyrimidine ring structure that features three amino groups and a hydroxyl group, making it an important derivative in various biochemical applications. The sulfate salt form enhances its solubility in water, which is beneficial for laboratory use and biological studies .
HPT itself doesn't have a known biological mechanism of action. However, its significance lies in its ability to be converted into purines, which are essential for various biological functions. Guanine, derived from HPT, is a vital component of nucleic acids and plays a crucial role in protein synthesis and cell division [].
This compound exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for its potential effects on:
The compound's biological profile highlights its utility in pharmacological studies .
6-Hydroxy-2,4,5-triaminopyrimidine sulfate finds applications in several fields:
Interaction studies involving 6-Hydroxy-2,4,5-triaminopyrimidine sulfate have focused on:
Several compounds share structural similarities with 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-4-hydroxy-6-methylpyrimidine | Contains methyl group | Known for its role in folate metabolism |
| 2-Amino-4-(hydroxymethyl)-pyrimidine | Hydroxymethyl group present | Exhibits different enzyme inhibition |
| 6-Amino-2-hydroxypyrimidine | Lacks additional amino groups | Primarily studied for antiviral activity |
Uniqueness of 6-Hydroxy-2,4,5-triaminopyrimidine sulfate:
This compound is unique due to its specific arrangement of three amino groups and one hydroxyl group on the pyrimidine ring. These functional groups contribute to its distinctive biochemical properties and potential applications in pharmacology compared to other similar compounds .